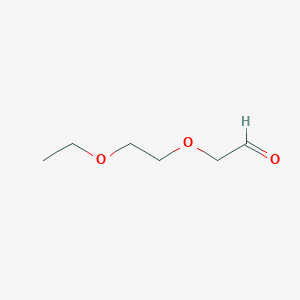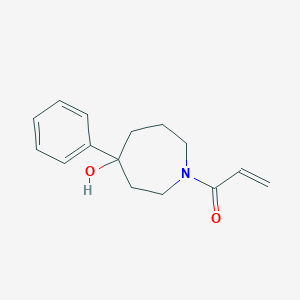![molecular formula C21H18N2O2S B2973876 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326911-67-4](/img/structure/B2973876.png)
3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Researchers have explored the synthesis and reactions of polynuclear heterocycles, including thieno[3,2-d]pyrimidine derivatives, due to their significant biological activities. These compounds, such as 4-oxo-thienopyrimidine derivatives, have shown promise as inhibitors of adenosine kinase, platelet aggregation, and possess anti-leukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006). The synthesis approaches often involve reactions that yield biologically active thienopyrimidine derivatives, highlighting the compound's utility in developing new pharmacological agents.
Pharmacological Applications
The thieno[3,2-d]pyrimidine-2,4-dione derivatives have been evaluated as potent human GnRH receptor antagonists for treating reproductive diseases. Modifications to the core structure, such as adding a 2-(2-pyridyl)ethyl group, have been found crucial for enhancing receptor binding activity. These derivatives demonstrate the compound's potential in developing treatments for diseases related to the GnRH receptor (Guo et al., 2003).
Antibacterial Activity
Substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The preparation of these derivatives involves multiple steps, including cyclization and nucleophilic substitution, to introduce various aromatic amines. The synthesized compounds have been characterized and tested for their antibacterial efficacy, indicating the compound's application in developing new antibacterial agents (More et al., 2013).
Anticancer Activity
Research has also delved into the potential anticancer activity of thieno[3,2-d]pyrimidine derivatives. Through an efficient synthesis process, new fused pyrimidinone derivatives have been developed and tested for their in vitro anticancer activity. The study highlights the significance of incorporating biologically active moieties, such as thiophene and pyridine, to investigate their efficacy against cancer cells, demonstrating the compound's relevance in anticancer research (Aly et al., 2018).
Optoelectronic and NLO Properties
The structural parameters, electronic, and nonlinear optical (NLO) properties of thiopyrimidine derivatives have been explored through both experimental and theoretical (DFT/TDDFT) studies. These derivatives, including the thieno[3,2-d]pyrimidine-2,4-dione, exhibit promising applications in medicine and NLO fields due to their significant NLO characteristics. Such studies underline the compound's potential in developing materials for optoelectronic applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-7-9-16(10-8-14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-6-4-3-5-15(17)2/h3-12,18-19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOULAXHVKQGLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)


![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)


![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2973802.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)


![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)


![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)